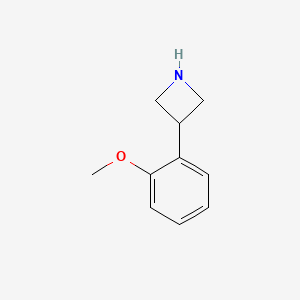
3-(2-Methoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)azetidine: is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the third carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method to synthesize functionalized azetidines.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and may utilize continuous flow reactors to enhance efficiency and yield. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.
化学反应分析
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones or other oxidized derivatives.
Reduction: Reduction of azetidines can yield various amine derivatives, depending on the specific conditions and reagents used.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidinones, while reduction can produce various amine derivatives.
科学研究应用
Chemistry: 3-(2-Methoxyphenyl)azetidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: Azetidines, including this compound, are explored for their potential biological activities. They are investigated as potential antibacterial and antimicrobial agents due to their unique structural features .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. They are also employed in the development of coatings and adhesives .
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxyphenyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Uniqueness: 3-(2-Methoxyphenyl)azetidine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and materials .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |
InChI 键 |
OAIHBZYRTMWIAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


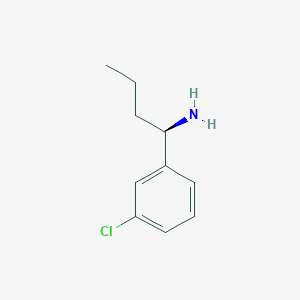
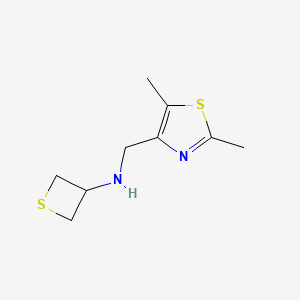
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
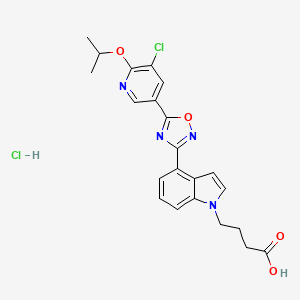
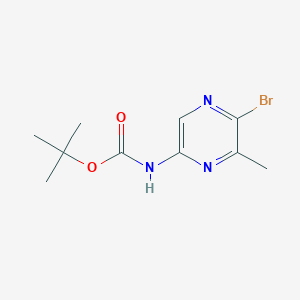
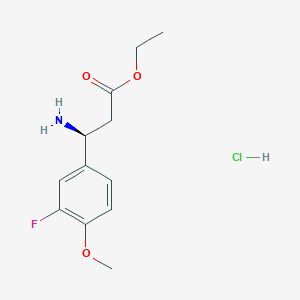
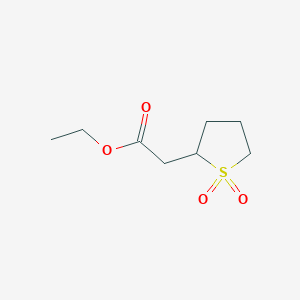
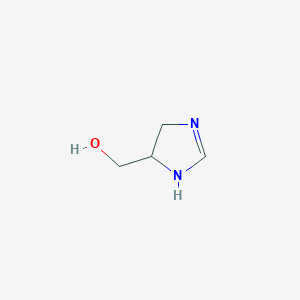

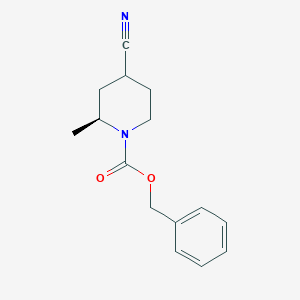
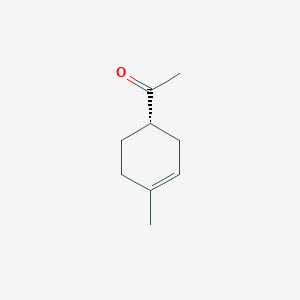

![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
